4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.29 . It is a solid substance that is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” consists of a thiazole ring attached to a benzoic acid group via a methoxy bridge . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid” is a solid substance that is stored at room temperature . It has a melting point of 75° C and a predicted boiling point of 430.9° C at 760 mmHg . The density is predicted to be 1.3 g/cm3, and the refractive index is predicted to be n20D 1.63 .Scientific Research Applications
Polyaniline Doping
Benzoic acid derivatives, including 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been utilized in the doping of polyaniline. This process involves mixing the benzoic acid derivative with polyaniline in a solvent like 1-methyl-2-pyrrolidone. The properties of these doped polyaniline salts are studied using various techniques, revealing that they exhibit high conductivity (Amarnath & Palaniappan, 2005).
Protein Tyrosine Phosphatase 1B Inhibitors
Derivatives of benzoic acid, structurally related to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). These compounds have shown significant inhibitory effects, indicating their potential therapeutic applications in diseases modulated by PTP1B (Rakse et al., 2013).
Metabolism in Wheat Seedlings
Studies involving various methoxybenzoic acids, including derivatives similar to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have shown that these compounds undergo specific O-demethylation processes in wheat seedlings. These findings provide insights into the metabolism of benzoic acids in plant systems (Harms & Prieß, 1973).
Synthesis of Molecular Structures
The synthesis and molecular modelling of benzoic acid derivatives, including structures related to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been extensively studied. These derivatives often play a crucial role in forming complex molecular structures with potential applications in various scientific fields (Sinha, Mandal, & Chandrasekaran, 2000).
Antimicrobial and Molluscicidal Activity
Prenylated benzoic acid derivatives, similar to 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, have been isolated from plant sources like Piper aduncum leaves. These compounds display significant antimicrobial and molluscicidal activities, making them valuable in biological and environmental studies (Orjala et al., 1993).
properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-13-10(7-17-8)6-16-11-4-2-9(3-5-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAHFZQELKMMMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407175 |
Source
|
Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
CAS RN |
263270-62-8 |
Source
|
Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.